Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Lipophilicity Drug-likeness Permeability

Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate (CAS 1289388-57-3) is a synthetic organic compound belonging to the class of N-Boc-protected piperazine derivatives bearing a 6-bromopyridin-2-yl substituent and a methyl group at the 3-position of the piperazine ring. It is primarily employed as a versatile intermediate in medicinal chemistry for constructing kinase inhibitors and CNS-targeted agents.

Molecular Formula C15H22BrN3O2
Molecular Weight 356.264
CAS No. 1289388-57-3
Cat. No. B2655022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate
CAS1289388-57-3
Molecular FormulaC15H22BrN3O2
Molecular Weight356.264
Structural Identifiers
SMILESCC1CN(CCN1C2=NC(=CC=C2)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C15H22BrN3O2/c1-11-10-18(14(20)21-15(2,3)4)8-9-19(11)13-7-5-6-12(16)17-13/h5-7,11H,8-10H2,1-4H3
InChIKeyHSIURCKRLLOHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate (CAS 1289388-57-3): A Boc-protected 3-methylpiperazine intermediate for drug discovery


Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate (CAS 1289388-57-3) is a synthetic organic compound belonging to the class of N-Boc-protected piperazine derivatives bearing a 6-bromopyridin-2-yl substituent and a methyl group at the 3-position of the piperazine ring. It is primarily employed as a versatile intermediate in medicinal chemistry for constructing kinase inhibitors and CNS-targeted agents . The compound possesses a molecular formula of C15H22BrN3O2, molecular weight 356.26 g/mol, and a predicted LogP of approximately 3.29, indicating moderate lipophilicity . Its structural features—the bromine handle for cross-coupling, the Boc protecting group for orthogonal deprotection, and the chiral 3-methyl substituent—make it a strategic building block for structure-activity relationship (SAR) exploration.

Why generic substitution fails for tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate: The critical role of the 3-methyl and 6-bromo substitution pattern


In-class piperazine intermediates cannot be substituted interchangeably because small structural variations profoundly impact reactivity, physicochemical properties, and downstream biological outcomes. The 3-methyl group on the piperazine ring introduces chirality and alters both the conformational equilibrium and the lipophilicity of the molecule compared to the des-methyl analog (CAS 331767-56-7) . The 6-bromopyridin-2-yl substitution pattern dictates the electronic environment of the pyridine ring, influencing palladium-catalyzed cross-coupling reaction rates and regioselectivity relative to 5-bromo or 3-bromo isomers [1]. The Boc protecting group provides orthogonal stability under various reaction conditions, whereas the unprotected analog (CAS 1420943-13-0) requires different handling and synthetic sequencing. These differences are not cosmetic; they directly determine the suitability of the intermediate for specific synthetic routes and the pharmacological profile of the final drug candidates.

Quantitative evidence guide for tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate: Comparative data vs. closest analogs


Lipophilicity differentiation: Increased LogP vs. des-methyl analog

The target compound exhibits a higher predicted LogP (3.29) compared to its des-methyl analog tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (LogP 2.50–2.90), indicating increased lipophilicity that can enhance membrane permeability and CNS penetration potential . This difference arises from the additional methyl group on the piperazine ring.

Lipophilicity Drug-likeness Permeability

Molecular weight and heavy atom count differentiation vs. des-methyl analog

The target compound (MW 356.26 g/mol) contains one additional carbon atom compared to the des-methyl analog (MW 342.23 g/mol), resulting in a 14 Da increase in molecular weight. This incremental increase can affect solubility, metabolic stability, and binding kinetics .

Molecular weight Heavy atom count Lead-likeness

Regioisomeric bromine position: 6-bromo vs. 5-bromo pyridine electronic effects

The 6-bromopyridin-2-yl substitution pattern places the bromine atom at a position electronically distinct from the 5-bromo isomer. In palladium-catalyzed cross-coupling reactions, 2-bromopyridines (6-bromo in this nomenclature) exhibit different oxidative addition rates compared to 3-bromopyridines due to the proximity of the nitrogen lone pair to the C–Br bond. The target compound's 6-bromo configuration provides a distinct electronic environment that can be exploited for regioselective sequential coupling strategies [1].

Cross-coupling reactivity Regioselectivity Suzuki-Miyaura

Chirality introduction: 3-methylpiperazine vs. unsubstituted piperazine

The 3-methyl substituent on the piperazine ring introduces a stereogenic center, creating a chiral intermediate. The des-methyl analog (CAS 331767-56-7) is achiral. Chiral intermediates are essential for the asymmetric synthesis of enantiopure drug candidates, particularly for targets where stereochemistry dictates binding affinity and selectivity. The target compound can be resolved into (R)- and (S)-enantiomers for stereospecific SAR exploration [1].

Chirality Stereochemistry Enantioselective synthesis

Orthogonal Boc protection vs. unprotected piperazine: stability and synthetic utility

The Boc protecting group on the piperazine N1 provides acid-labile protection that is orthogonal to the bromopyridine moiety. The unprotected analog 1-(6-bromopyridin-2-yl)-3-methylpiperazine (CAS 1420943-13-0) has a free NH group (MW 256.15 g/mol) and is more nucleophilic, requiring different handling and reaction conditions. The target compound can be selectively deprotected with TFA or HCl to unmask the piperazine nitrogen for further functionalization .

Protecting group Orthogonal synthesis Boc deprotection

Optimal application scenarios for tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate based on differentiation evidence


CNS-penetrant kinase inhibitor lead optimization requiring enhanced lipophilicity

The elevated LogP (3.29) of the target compound relative to the des-methyl analog (LogP 2.50–2.90) makes it a preferred intermediate for CNS drug discovery programs where increased membrane permeability and blood-brain barrier penetration are desired . Medicinal chemists can leverage this property without introducing additional aromatic rings, maintaining favorable ligand efficiency metrics.

Asymmetric synthesis of chiral drug candidates via enantiopure 3-methylpiperazine intermediates

The stereogenic center at the piperazine 3-position enables the preparation of enantiomerically pure intermediates . This is critical for programs targeting chiral biological receptors, such as GPCRs or kinases, where the (R)- and (S)-enantiomers can exhibit dramatically different pharmacological profiles.

Sequential cross-coupling strategies exploiting the 6-bromopyridin-2-yl electronic bias

The 6-bromo substitution pattern provides a distinct electronic environment for palladium-catalyzed cross-coupling reactions . This regioisomer can be selectively functionalized in the presence of other halogens, enabling iterative Suzuki-Miyaura or Buchwald-Hartwig coupling sequences that are not accessible with the 5-bromo isomer.

Late-stage diversification via Boc deprotection followed by amine functionalization

The orthogonal Boc protection allows the target compound to be carried through multi-step synthetic sequences with the piperazine nitrogen masked, then selectively deprotected under mild acidic conditions for late-stage diversification . This strategy is incompatible with the unprotected analog, which would require re-protection or risk side reactions.

Quote Request

Request a Quote for Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.